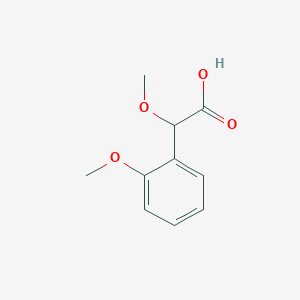

2-Methoxy-2-(2-methoxyphenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIALDHOCFXDVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies

Chemical Synthesis of 2-Methoxy-2-(2-methoxyphenyl)acetic acid and Related Di- and Mono-methoxy Arylacetic Acid Analogues

The construction of these complex arylacetic acid derivatives hinges on precise control over chemical reactions to achieve desired structures and stereochemistries.

Stereoselective and Enantioselective Approaches for Chiral α-Substituted Acetic Acids

The creation of a chiral center at the α-position of acetic acid derivatives is a significant challenge in organic synthesis. Achieving high levels of stereoselectivity is crucial, as the biological activity of chiral molecules often depends on their specific stereoisomeric form. Methodologies developed for this purpose include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions.

One common strategy involves the alkylation of enolates derived from chiral esters or amides. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched α-substituted acetic acid. For instance, α-branched α-hydroxy-carboxylic acids can be synthesized with high diastereoselectivity (>95% ds) through the alkylation of cis-disubstituted heterocycles derived from readily available chiral starting materials like mandelic acid. researchgate.net

Asymmetric catalysis offers a more atom-economical approach. Chiral catalysts, often based on transition metals complexed with chiral ligands, can induce enantioselectivity in reactions such as the hydrogenation of α,β-unsaturated acids or the addition of nucleophiles to α-keto esters. acs.org For example, highly enantioselective Brønsted acid-catalyzed ionic hydrogenation of α-alkyl styrenes has been reported, proceeding through a carbocation intermediate where the catalyst controls the stereochemical outcome. acs.org Furthermore, catalytic enantioselective methods for preparing ketones and aldehydes with α-quaternary stereocenters have been developed, which can serve as precursors to the corresponding carboxylic acids. nih.gov

Lewis-acid-mediated additions, such as the Mukaiyama aldol (B89426) reaction, represent another powerful tool for stereoselective synthesis. wiley-vch.de These reactions involve the addition of enolsilane derivatives to aldehydes, and the stereochemistry can be controlled by the choice of chiral Lewis acid or by using a substrate with existing stereocenters. wiley-vch.de

| Approach | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | High diastereoselectivity; auxiliary must be removed in a separate step. researchgate.net |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High enantioselectivity; atom-economical; catalyst can be recycled. acs.org |

| Substrate Control | An existing stereocenter in the starting material influences the stereochemistry of a new stereocenter. | Relies on the inherent chirality of the starting material. wiley-vch.de |

| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | High enantioselectivity; operates under mild conditions. googleapis.com |

Established Synthetic Routes for (2-Methoxyphenyl)acetic Acid and Isomers

The synthesis of the parent (methoxyphenyl)acetic acids is a critical first step toward more complex analogues. Several reliable methods have been established, often starting from commercially available benzaldehydes or phenolic compounds.

A common route to (2-methoxyphenyl)acetic acid begins with 2-methoxybenzyl cyanide. This intermediate can be prepared from 2-methoxybenzyl chloride via nucleophilic substitution with sodium cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid. google.com

Alternatively, synthesis can commence from methoxy-substituted benzaldehydes. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a versatile starting material for various methoxyphenylacetic acid isomers. The aldehyde can be converted to an intermediate that is then transformed into the acetic acid moiety. One such transformation involves the Darzen's glycidic ester condensation, which can be followed by further steps to yield the final product. googleapis.com Vanillin can also be acetylated and subsequently reacted to form more complex derivatives, demonstrating its utility as a foundational building block. nih.govuhi.ac.ukimpactfactor.org

Another patented method involves the reaction of a methyl phenoxide with glyoxylic acid in the presence of an acid catalyst, iodine, and red phosphorus. google.com This one-step approach offers a direct route to the desired product. Similarly, methods starting from hydroxyphenylacetic acid, which is then methylated using reagents like dimethyl sulfate, have been developed for industrial-scale production with high yields and purity. google.com

| Starting Material | Key Transformations | Product |

| 2-Methoxybenzyl chloride | 1. Reaction with NaCN 2. Hydrolysis of nitrile | (2-Methoxyphenyl)acetic acid google.com |

| Vanillin | 1. Acetylation 2. Nitration 3. Reaction with amines (Schiff base formation) | Vanillin-derived Schiff bases nih.gov |

| Methyl Phenoxide | One-step reaction with glyoxylic acid, acid, I₂, red P | p-Methoxyphenylacetic acid google.com |

| p-Hydroxyphenylacetic acid | Methylation with dimethyl sulfate | p-Methoxyphenylacetic acid google.com |

Multicomponent Reaction Strategies for Complex Fused Ring Systems Incorporating Methoxyphenylacetic Acid Moieties

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient, saving time and resources compared to traditional multi-step syntheses. MCRs have been successfully employed to incorporate methoxyphenylacetic acid moieties into complex, fused heterocyclic systems.

For example, a telescoped MCR of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid has been developed to synthesize 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This process involves the initial condensation of the reactants followed by an intramolecular cyclization to form the furan-fused quinoline (B57606) system. mdpi.com Such strategies are valued for their atom economy and the use of readily available starting materials. mdpi.com

The Biginelli and Doebner reactions are classic MCRs that have been adapted for the synthesis of various heterocyclic structures, including those that could potentially incorporate a methoxyphenylacetic acid precursor. nih.govmdpi.com Microwave-assisted MCRs have further enhanced the efficiency of these reactions, often leading to higher yields and shorter reaction times. mdpi.combeilstein-journals.org These strategies enable the rapid generation of molecular diversity and the construction of complex scaffolds relevant to drug discovery. nih.govresearchgate.net

Functional Group Interconversions and Derivatization in Methoxyphenylacetic Acid Synthesis

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another. imperial.ac.uk This strategy is essential for the synthesis and subsequent derivatization of methoxyphenylacetic acids.

Common FGIs in this context include:

Oxidation: The conversion of a methoxybenzyl alcohol or aldehyde to the corresponding carboxylic acid is a key oxidation step. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used, although milder conditions are often preferred to avoid side reactions. imperial.ac.uk

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Esterification/Amidation: The carboxylic acid functional group of the final product is readily converted into esters or amides. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification), while amidation involves activating the carboxylic acid (e.g., as an acyl chloride) followed by reaction with an amine. ub.edusolubilityofthings.com

Halogenation: Aromatic bromination of methoxyphenylacetic acid can be achieved regioselectively using bromine in acetic acid. nih.gov This introduces a handle for further modifications via cross-coupling reactions.

Hydrolysis: The conversion of a nitrile (e.g., methoxybenzyl cyanide) to a carboxylic acid is a crucial hydrolysis step in several synthetic routes. google.com

These interconversions allow for the strategic manipulation of molecular structure, enabling the synthesis of a diverse range of derivatives from a common intermediate. imperial.ac.uksolubilityofthings.com

Strategic Considerations in Synthetic Design

The successful synthesis of complex molecules like this compound requires careful planning, particularly concerning the use of protecting groups and the selection of reaction conditions.

Protecting Group Chemistry: Protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. wikipedia.org In the synthesis of methoxyphenylacetic acid analogues, particularly those derived from precursors like vanillin, the phenolic hydroxyl group often needs to be protected.

Common protecting groups for alcohols and phenols include:

Silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS): Installed using a silyl chloride and a base like imidazole; removed with a fluoride (B91410) source such as TBAF. numberanalytics.com

Ethers (e.g., benzyl (B1604629), Bn): Formed using benzyl bromide and a base; removed by hydrogenolysis. jocpr.com

Esters (e.g., acetate, Ac): Formed using acetic anhydride; removed by hydrolysis. nih.gov

The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ability to remove it selectively without affecting other parts of the molecule (orthogonality). numberanalytics.comjocpr.com

Reaction Conditions: The outcome of a synthesis is highly dependent on the reaction conditions. Factors such as solvent, temperature, and catalyst must be carefully optimized. For example, in the synthesis of p-methoxyphenylacetic acid from p-hydroxyphenylacetic acid, the reaction is carried out by heating to 30-40 °C while adding dimethyl sulfate, followed by maintaining the temperature for several hours to ensure complete reaction. google.com Similarly, the regioselective bromination of 4-methoxyphenylacetic acid is performed at room temperature in acetic acid. nih.gov Careful control over these parameters is necessary to maximize yield, minimize side products, and ensure the desired stereochemical outcome in chiral syntheses.

Information Not Available for "this compound"

A comprehensive search for scientific data on the chemical compound "this compound" has been conducted to generate the requested article. However, no specific experimental data corresponding to the spectroscopic and crystallographic characterization of this exact molecule could be located in the available scientific literature and databases.

The search results consistently provided information for a structurally different, though similarly named, compound: 2-Methoxyphenylacetic acid (CAS Number: 93-25-4). nih.govresearchgate.netchemicalbook.combiosynth.comsigmaaldrich.comtcichemicals.commerckmillipore.comsigmaaldrich.comscbt.comsigmaaldrich.com

Structural Distinction:

Requested Compound: "this compound" implies the presence of two methoxy (B1213986) groups: one on the alpha-carbon of the acetic acid chain and another at the 2-position of the phenyl ring. Its chemical formula would be C₁₀H₁₂O₄.

Compound Found in Literature: "2-Methoxyphenylacetic acid" (also known as (o-Methoxyphenyl)acetic acid or 2-(2-methoxyphenyl)acetic acid) contains only one methoxy group, located at the 2-position of the phenyl ring. Its chemical formula is C₉H₁₀O₃. nih.govbiosynth.comsigmaaldrich.com

Extensive data, including Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR, Raman), Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SC-XRD) are readily available for "2-Methoxyphenylacetic acid". nih.govresearchgate.netchemicalbook.com However, due to the strict requirement to focus solely on "this compound," this available data cannot be used as it pertains to the wrong chemical entity.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified subject compound. Should the intended compound of interest be 2-Methoxyphenylacetic acid , the article can be produced upon confirmation.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Crystal Packing.

Conformational Analysis and Torsional Angles

In the crystal structure of 2-(2-methoxyphenyl)acetic acid, the molecule is a derivative of acetic acid with a 2-methoxyphenyl substituent on its backbone. The relative orientation of the phenyl ring and the acetic acid moiety is a key conformational feature. For a similar compound, 2-(2-hydroxy-4-methoxyphenyl)acetic acid, the acetic acid group is noted to form a dihedral angle of approximately 78° with the aromatic ring. In another related structure, the methoxycarbonyl and acetic acid groups are inclined to the benzene (B151609) ring by 79.24 (11)° and 76.71 (13)°, respectively. For 4-(methoxyphenyl)acetic acid, the carboxylic acid group deviates from the plane of the benzene ring with a dihedral angle of 67.48 (2)°. These findings suggest that a non-planar conformation is a common feature in this class of compounds.

Interactive Table: Torsional and Dihedral Angles in Related Phenylacetic Acid Derivatives.

| Compound | Functional Groups | Dihedral/Inclination Angle (°) |

| 2-(2-hydroxy-4-methoxyphenyl)acetic acid | Acetic acid moiety to aromatic ring | ~78 |

| 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid | Methoxycarbonyl group to benzene ring | 79.24 (11) |

| 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid | Acetic acid group to benzene ring | 76.71 (13) |

| 4-(methoxyphenyl)acetic acid | Carboxylic acid group to benzene ring | 67.48 (2) |

This table illustrates the common conformational trend of a significant twist between the phenyl and acetic acid components in related structures.

Characterization of Enantiomeric Purity and Absolute Configuration (for chiral derivatives)

As 2-Methoxy-2-(2-methoxyphenyl)acetic acid possesses a chiral center at the alpha-carbon, it can exist as a pair of enantiomers. The characterization of enantiomeric purity and the determination of the absolute configuration are crucial for its application in stereoselective processes.

Several methods are commonly employed for the chiral resolution of racemic mixtures, which involves separating the mixture into its constituent enantiomers. One of the most prevalent techniques is the crystallization of diastereomeric salts. This process involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization.

For the determination of absolute configuration, NMR spectroscopy in conjunction with chiral derivatizing agents is a powerful tool. For instance, the absolute configuration of the similar compound 2-methoxy-2-(2-naphthyl)propionic acid has been determined using the 1H NMR anisotropy method. Another widely used chiral derivatizing agent is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. By converting the chiral compound into diastereomeric Mosher esters, the analysis of their 1H or 19F NMR spectra can reveal the absolute configuration of the original molecule.

Chiral column chromatography is another direct method for both analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

While specific studies on the enantiomeric resolution and absolute configuration determination of this compound are not detailed in the available literature, the aforementioned methods represent the standard approaches for characterizing chiral derivatives of this nature.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Fundamental Reactivity Patterns of Carboxylic Acid and Ether Moieties within the 2-Methoxy-2-(2-methoxyphenyl)acetic acid Framework

The reactivity of this compound is primarily dictated by its carboxylic acid group, the two ether linkages, and the aromatic ring. The carboxylic acid function is a site for nucleophilic acyl substitution, while the electron-rich aromatic ring is susceptible to electrophilic attack, with its regioselectivity governed by the existing substituents.

Esterification, Amidation, and Related Carboxyl Group Transformations.

The carboxylic acid moiety is amenable to standard transformations such as esterification and amidation via nucleophilic acyl substitution. libretexts.org These reactions typically proceed through an addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate then collapses, expelling the hydroxyl group (often after protonation to form a better leaving group, water) and resulting in the substituted product. masterorganicchemistry.comlibretexts.org

Common derivatization reactions include:

Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) yields the corresponding ester.

Amidation: Conversion to a more reactive acyl chloride (using thionyl chloride) or activation with a coupling agent, followed by reaction with a primary or secondary amine, produces the corresponding amide. The direct reaction with amines to form amides requires high temperatures and is generally less efficient.

Table 1: Representative Carboxyl Group Transformations

| Reaction Type | Nucleophile | Typical Reagents | Product Class |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalyst), heat | Methyl Ester |

| Amidation (via Acyl Chloride) | Ammonia (NH₃) | 1. SOCl₂ 2. NH₃ | Primary Amide |

| Amidation (via Coupling) | Aniline (B41778) | DCC, DMAP | Anilide (Secondary Amide) |

| Reduction | Hydride (H⁻) | LiAlH₄, then H₃O⁺ | Primary Alcohol |

Electrophilic and Nucleophilic Substitution on the Aromatic Ring.

The aromatic ring of the 2-methoxyphenyl group is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group (-OCH₃). libretexts.org This group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org However, the bulky CH(OCH₃)COOH substituent at the C2 position provides significant steric hindrance, likely favoring substitution at the para position (C5). The CH(OCH₃)COOH group itself is generally considered electron-withdrawing and deactivating. Therefore, the regiochemical outcome of EAS reactions is a balance between the activating, ortho,para-directing effect of the methoxy group and the deactivating, sterically hindering nature of the acetic acid side chain.

A study on the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid demonstrated a high degree of regioselectivity, yielding the 3-bromo derivative in 84% yield. nih.gov This illustrates the powerful directing effect of the methoxy group, which guides the electrophile to the position ortho to itself and meta to the deactivating acetic acid side chain. nih.gov

Advanced Reaction Pathways and Cascade Transformations Involving Methoxyphenylacetic Acid Scaffolds

Methoxyphenylacetic acid scaffolds can participate in more complex transformations. For instance, α-methoxyphenylacetic acid is known to undergo decarbonylation (loss of carbon monoxide) when treated with sulfuric acid, ultimately forming benzaldehyde. journals.co.za This type of reaction highlights pathways beyond simple functional group derivatization.

Cascade reactions, which involve multiple bond-forming events in a single operation, represent an efficient strategy for building molecular complexity. 20.210.105arkat-usa.org While specific cascade reactions starting from this compound are not documented, its functional groups make it a potential precursor for intramolecular cyclizations to form heterocyclic systems like lactones or for participating in sequences initiated by transformations on the aromatic ring. The biosynthesis of many natural products, such as polyethers and terpenoids, relies on elegant enzyme-initiated electrophilic or nucleophilic cascade reactions, providing a conceptual basis for designing synthetic pathways. nih.govnih.gov

Elucidation of Reaction Mechanisms and Transition State Characterization

The mechanisms for the fundamental reactions of this scaffold are well-understood.

Electrophilic Aromatic Substitution: This mechanism involves the initial attack of the π-electrons of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org The aromaticity is then restored by the loss of a proton from the carbon bearing the new electrophile. libretexts.org

Detailed mechanistic investigations, including the characterization of transition states, often require computational chemistry. For example, the mechanism for the formation of 3-(4-methoxyphenylazo)acrylic acid was analyzed with the aid of charge distribution computation to understand the reactivity of the intermediates. nih.gov Such methods could be applied to predict the transition states and activation barriers for various transformations of this compound.

Regioselectivity and Stereochemical Control in Derivatization Reactions

Regioselectivity: As discussed in section 4.1.2, regioselectivity in reactions on the aromatic ring is controlled by the interplay of the electronic effects (activating/deactivating) and directing effects (ortho,para vs. meta) of the existing substituents. libretexts.org The methoxy group is a powerful ortho,para director, while the side chain is deactivating and sterically bulky. libretexts.orgjournals.co.za This combination strongly suggests that electrophilic attack will preferentially occur at the C5 position, which is para to the methoxy group and avoids the steric bulk of the adjacent side chain.

Stereochemical Control: The α-carbon of this compound is a stereocenter. Therefore, reactions involving this molecule must consider stereochemical outcomes. Synthesis of this compound would result in a racemic mixture unless a stereoselective method is employed. The resolution of racemic 2-arylpropionic acid derivatives is a common challenge. One approach involves the formation of diastereomeric amides by reaction with a chiral amine, followed by separation via chromatography or crystallization. researchgate.net For example, racemic 2-methoxy-2-phenylpropionic acid has been successfully resolved by condensation with phenylalaninol to yield diastereomeric amides that were separable by HPLC. researchgate.net

Furthermore, achieving stereocontrol during synthesis is crucial. Asymmetric hydrogenation of α-alkoxy cinnamic acid derivatives has been used to establish the chiral center in related molecules. researchgate.net These strategies for kinetic resolution and asymmetric synthesis are directly applicable to controlling the stereochemistry of derivatives of the this compound scaffold. mdpi.com

Strategic Applications in Organic Synthesis and Drug Design As Synthons

Utilization of 2-Methoxy-2-(2-methoxyphenyl)acetic acid and Analogues as Key Intermediates

The structural framework of methoxyphenylacetic acids is a key component in the synthesis of numerous high-value chemical entities, from pharmaceuticals to specialized organometallic compounds.

Analogues of this compound are significant intermediates in the pharmaceutical industry. The chiral nature of compounds like (R)-(-)-α-Methoxyphenylacetic acid makes it a valuable building block for producing enantiomerically pure compounds, which is critical for ensuring optimal therapeutic effects and minimizing side effects in drug development. nih.gov This is particularly relevant in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, where specific stereochemistry is often required for efficacy. nih.gov

Furthermore, p-methoxyphenylacetic acid, a positional isomer, serves as a key precursor in the synthesis of Dextromethorphan, a widely used antitussive (cough suppressant) drug. google.com The synthesis pathway involves utilizing this acid to construct the core morphinan (B1239233) skeleton of the final active pharmaceutical ingredient. scialert.net

Table 1: Pharmaceutical Intermediates and Their Applications

| Intermediate Compound | Application | Reference |

|---|---|---|

| (R)-(-)-α-Methoxyphenylacetic acid | Synthesis of NSAIDs and analgesics | nih.gov |

The methoxyphenylacetic acid scaffold and its derivatives are instrumental in constructing a variety of heterocyclic systems. These ring systems are prevalent in many biologically active molecules.

Thiadiazoles: Methoxyphenyl groups are incorporated into 1,3,4-thiadiazole (B1197879) derivatives, a class of compounds investigated for a range of pharmacological activities. merckmillipore.com The synthesis often involves the cyclization of thiosemicarbazides derived from methoxyphenyl precursors in the presence of a dehydrating agent like concentrated sulfuric acid. researchgate.net

Benzofurans: Substituted benzofurans can be efficiently synthesized using methoxyphenyl derivatives. For instance, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid has been synthesized through a multicomponent condensation reaction involving acetovanillone (B370764) and 4-methoxyphenylglyoxal. google.com This approach highlights the utility of methoxyphenyl building blocks in creating complex, functionalized benzofuran (B130515) systems. google.comresearchgate.netsigmaaldrich.com

Furocoumarins: These compounds, known for their photosensitizing properties, can be prepared using methoxyphenyl precursors. A notable synthesis involves the multicomponent condensation of a hydroxycoumarin with 4-methoxyphenylglyoxal and Meldrum's acid to produce furocoumarin acetic acid derivatives. mdpi.com This method demonstrates an efficient way to build the furan (B31954) ring onto a coumarin (B35378) core using a methoxyphenyl-containing reagent. mdpi.com

Table 2: Heterocyclic Synthesis Using Methoxyphenyl Analogues

| Heterocyclic System | Key Methoxyphenyl Precursor(s) | Synthesis Approach | Reference(s) |

|---|---|---|---|

| 1,3,4-Thiadiazoles | 3-Methoxyphenyl isothiocyanate | Cyclization of thiosemicarbazides | researchgate.net |

| Benzofurans | 4-Methoxyphenylglyoxal, Acetovanillone | Multicomponent condensation | google.com |

While direct use of this compound as a ligand is less documented, its structural motifs are found in precursors for ligands used in organometallic chemistry. Schiff bases derived from methoxy-substituted salicylaldehydes, for example, are used to synthesize organotin(IV) complexes. These ligands coordinate with the metal center, creating stable complexes with potential applications in catalysis and materials science. Organotin(IV) complexes have been synthesized with ligands that are doubly deprotonated and coordinate to the tin(IV) atom through atoms like sulfur, nitrogen, and oxygen, resulting in five-coordinated structures with distorted trigonal bipyramidal geometry. The resulting complexes have been studied for their biological activities, including antibacterial and cytotoxic properties.

Role in Agrochemical and Dye Synthesis

Aryl acetic acid compounds, including methoxyphenylacetic acid, are recognized as important intermediates in the production of pesticides and dyes.

Agrochemicals: (R)-(-)-α-Methoxyphenylacetic acid is specifically noted as a valuable chiral building block in the synthesis of agrochemicals. nih.gov Its incorporation can lead to the development of stereochemically pure active ingredients, enhancing efficacy and potentially reducing environmental impact.

Dye Synthesis: Methoxyphenyl derivatives are used as precursors in the synthesis of various dyes. For example, a series of monoazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline. google.com The synthesis involves diazotization of the methoxy-substituted aniline (B41778) followed by coupling with different aromatic compounds to produce dyes with colors ranging from yellow to orange, suitable for polyester (B1180765) and nylon fibers. google.com Similarly, novel acid and mordant azo dyes have been created using 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid as a key component.

Development of Chiral Auxiliaries and Resolving Agents from α-Methoxyphenylacetic Acid

α-Methoxyphenylacetic acid (MPA) is a prominent chiral compound used extensively in asymmetric synthesis. A chiral auxiliary is a stereogenic unit temporarily incorporated into a compound to control the stereochemical outcome of a reaction, after which it can be removed and recovered.

MPA serves as an effective chiral resolving agent, a compound used to separate racemic mixtures (equal amounts of left- and right-handed enantiomers) into their individual enantiomers. This is typically achieved by reacting the racemic mixture with a single enantiomer of the resolving agent (e.g., (R)-(-)-α-Methoxyphenylacetic acid) to form two different diastereomers. Since diastereomers have distinct physical properties, they can be separated by methods like crystallization. MPA is also employed as a chiral derivatizing agent, converting enantiomers into diastereomers that can be distinguished and quantified, often by NMR or HPLC.

Table 3: Properties of (R)-(-)-α-Methoxyphenylacetic Acid as a Chiral Agent

| Property | Value / Description | Reference |

|---|---|---|

| Common Name | O-Methyl-D-mandelic acid | |

| CAS Number | 3966-32-3 | |

| Assay | ≥99.0% | |

| Form | Solid | |

| Primary Use | Chiral derivatizing agent, Resolving agent |

| Mechanism | Forms diastereomers with enantiomers for separation/analysis | |

Computational Chemistry and Theoretical Modeling of 2 Methoxy 2 2 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

For 2-Methoxy-2-(2-methoxyphenyl)acetic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to optimize the molecular geometry to its lowest energy state. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. Such studies on related molecules like phenylacetic acid and its derivatives have successfully predicted their most stable conformations. researchgate.net The optimized structure serves as the foundation for predicting other properties, including vibrational frequencies (IR spectra), electronic transitions, and reactivity parameters.

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, which can donate electron density. Conversely, the LUMO is likely distributed over the carboxylic acid group, which acts as an electron-accepting region. From the energies of these frontier orbitals (EHOMO and ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a stable system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity (χ) | -μ | The power of an atom or molecule to attract electrons towards itself. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors provide a quantitative framework for predicting how this compound will behave in different chemical environments.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map:

Red indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue signifies regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green represents neutral or non-polar regions.

For this compound, the MEP map would predictably show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The acidic proton of the carboxyl group would be associated with a region of high positive potential (blue). The aromatic ring and methoxy (B1213986) groups would show intermediate potentials, influenced by the electron-donating nature of the methoxy substituent. This map is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets.

Molecular Docking and Ligand-Protein Interaction Simulations (for in vitro biological target prediction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound.

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Sampling a wide range of possible conformations and orientations of the ligand within the protein's binding site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The lower the score, the more favorable the interaction.

While specific docking studies for this compound are not documented in the literature, this method could be applied to predict its interactions with various enzymes or receptors. For instance, based on the structures of related anti-inflammatory drugs like amfenac (B1665970), it could be docked into the active site of prostaglandin (B15479496) synthase to explore its potential as an anti-inflammatory agent. nih.gov The simulation would identify key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Arginine, Serine) and hydrophobic interactions involving the phenyl ring.

Structure-Energy Relationships and Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy structures (conformers) that the molecule is likely to adopt.

Computational methods are ideal for exploring the potential energy surface of a molecule. A systematic search can identify various conformers, and their relative energies can be calculated using quantum mechanics to determine their population at a given temperature. A detailed computational study on the closely related α-methoxyphenylacetic acid revealed a complex conformational landscape with six distinct low-energy forms. nih.gov The stability of these conformers was dictated by a delicate balance of intramolecular interactions, including weak hydrogen bonds and steric effects. nih.gov

For this compound, the key dihedral angles determining its conformation would be around the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-O bonds of the methoxy groups. The presence of the methoxy group on the phenyl ring would introduce additional steric constraints and potential intramolecular interactions, influencing the preferred orientation of the phenyl ring relative to the carboxylic acid group. Theoretical calculations, combined with experimental techniques like NMR spectroscopy, can provide a comprehensive picture of its conformational preferences in different environments. researchgate.netnih.gov

Table 2: Illustrative Conformational Analysis Data for a Phenylacetic Acid Analog This table is a conceptual representation based on findings for related molecules like α-methoxyphenylacetic acid to illustrate the typical output of a conformational analysis.

| Conformer ID | Relative Energy (kJ/mol) | Key Dihedral Angle(s) (°) | Stabilizing Interactions |

| Conf-1 | 0.00 | τ(C-C-C=O) = 95° | Intramolecular C-H···O hydrogen bond |

| Conf-2 | 1.25 | τ(C-C-C=O) = -85° | Steric minimization |

| Conf-3 | 3.50 | τ(C-C-C=O) = 175° | π-stacking with carboxyl group |

| Conf-4 | 5.10 | τ(C-C-C=O) = -10° | Gauche interaction |

Predictive Modeling for Quantitative Structure-Activity Relationships (QSAR) within Related Compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com

To build a QSAR model for a series of compounds related to this compound, the following steps would be taken:

Data Collection: A dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be classified as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular weight, volume, surface area.

Hydrophobic: LogP (partition coefficient).

Topological: Describing molecular branching and connectivity.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking the most relevant descriptors to the biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.com

QSAR studies on related series, such as phenoxyacetic acids and amfenac analogues, have shown that electronic properties (like π-electron density) and hydrophobicity are often critical for activity. nih.govmdpi.com A robust QSAR model for derivatives of this compound could guide the synthesis of new analogues with enhanced potency and selectivity.

Mechanistic Biological Studies in Vitro Investigations Only

In Vitro Antioxidant Mechanisms of Related Methoxyphenylacetic Acids

The antioxidant properties of methoxyphenylacetic acids and related phenolic compounds are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. In vitro assays are fundamental in elucidating these mechanisms by quantifying the radical scavenging capacity and reducing power of these compounds. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov

In the DPPH assay, antioxidants quench the stable DPPH radical, leading to a measurable decrease in absorbance. mdpi.com The ABTS assay involves the generation of the ABTS radical cation, which is then neutralized by the antioxidant compound. stuba.sk The FRAP assay, conversely, measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.gov Studies on various phenolic and methoxy-substituted compounds demonstrate that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring significantly influence their antioxidant activity. psu.edu For instance, gallic acid and its derivatives show that hydroxyl groups are crucial for efficient free radical scavenging. psu.edu The mechanism often involves neutralizing free radicals that can otherwise lead to the oxidation of critical biomolecules, such as lipids in cell membranes. mdpi.comnih.gov

The potential antioxidant mechanisms for this class of compounds are summarized below:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer (SET): The compound can donate an electron to reduce the free radical. psu.edu

Metal Ion Chelation: Some compounds can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which prevents them from catalyzing the Fenton reaction that generates highly reactive hydroxyl radicals. nih.gov

Table 1: Common In Vitro Antioxidant Activity Assays

| Assay | Principle of Action | Measured Endpoint |

|---|---|---|

| DPPH Radical Scavenging | An antioxidant donates a hydrogen atom or electron to the stable DPPH radical. mdpi.com | Decrease in absorbance as the violet DPPH solution is decolorized. |

| ABTS Radical Scavenging | An antioxidant neutralizes the pre-formed ABTS radical cation. nih.gov | Decrease in absorbance of the blue-green ABTS radical solution. |

| Ferric Reducing Antioxidant Power (FRAP) | An antioxidant reduces a ferric complex (Fe³⁺) to a ferrous complex (Fe²⁺). nih.gov | Formation of a colored ferrous-TPTZ complex, measured by absorbance. |

| Hydroxyl Radical Scavenging | An antioxidant scavenges hydroxyl radicals typically generated by the Fenton reaction (Fe²⁺ + H₂O₂). mdpi.comnih.gov | Inhibition of the degradation of a detector molecule (e.g., deoxyribose). |

In Vitro Anti-inflammatory Pathway Modulation

In vitro studies using cell models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, are instrumental in investigating the anti-inflammatory potential of chemical compounds. mdpi.com Methoxyphenylacetic acid derivatives may exert anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. nih.govresearchgate.net

One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with LPS, signaling cascades lead to its activation and translocation into the nucleus, where it induces the transcription of genes for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Compounds with anti-inflammatory activity can inhibit the activation of NF-κB, thereby suppressing the production of these mediators. ijddr.in

Another critical set of pathways involves the Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.gov These kinases are activated by inflammatory stimuli and play a crucial role in regulating the expression of inflammatory genes. Inhibition of the phosphorylation of p38, JNK, or ERK can lead to a significant reduction in the inflammatory response. mdpi.com Furthermore, the PI3K/AKT pathway is another signaling route that can be modulated to control inflammation, often by influencing downstream targets like mTOR and its role in macrophage polarization. nih.gov

In Vitro Antimicrobial Action and Cellular Target Disruption

The in vitro antimicrobial activity of compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogenic microorganisms. nih.govmdpi.com Standardized methods, such as broth microdilution and agar (B569324) dilution, are used to quantify the lowest concentration of a compound that inhibits visible microbial growth (MIC) or kills 99.9% of the initial inoculum (MBC). nih.govmdpi.com

For instance, studies on related methoxyphenyl amides, such as 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA), have demonstrated selective antibacterial effects. In vitro testing showed that MPAEMA exhibited activity specifically against the Gram-positive bacterium Staphylococcus aureus, while not affecting other tested Gram-negative bacteria or the yeast Candida glabrata. nih.gov The mechanisms underlying such antimicrobial action can be diverse. Compounds may disrupt the integrity of the bacterial cell wall or membrane, inhibit essential enzymes involved in metabolic pathways, or interfere with DNA replication and protein synthesis. nih.gov For example, some antimicrobial agents function as glucoamylase inhibitors, which can disrupt polysaccharide metabolism crucial for microbial survival. nih.gov

Table 2: Representative In Vitro Antimicrobial Susceptibility Testing

| Test Method | Description | Primary Endpoint |

|---|---|---|

| Broth Microdilution | Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate and inoculated with a standardized microbial suspension. mdpi.com | Minimum Inhibitory Concentration (MIC). |

| Agar Dilution | The test compound is incorporated into an agar medium at various concentrations, onto which microbial cultures are spotted. mdpi.com | Minimum Inhibitory Concentration (MIC). |

| Disk Diffusion | A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar. nih.gov | Diameter of the zone of growth inhibition (mm). |

| Time-Kill Assay | The rate of killing of a microbial population is determined over time after exposure to the test compound. nih.gov | Rate and extent of reduction in viable cell count (CFU/mL). |

In Vitro Anticancer Modalities and Cell Signaling Pathway Interference

The anticancer potential of methoxyphenylacetic acid derivatives can be investigated in vitro using various cancer cell lines. Research on methoxyacetic acid (MAA), a related compound, has demonstrated its ability to suppress the growth of prostate cancer cells (LNCaP, C4-2B, PC-3, and DU-145) in a dose-dependent manner. nih.gov The primary mechanisms identified were the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

Apoptosis induction by MAA was linked to the downregulation of the anti-apoptotic gene BIRC2 (also known as cIAP1), which led to the activation of effector caspases 3 and 7, key executioners of the apoptotic pathway. nih.gov Furthermore, MAA induced cell cycle arrest, primarily at the G1 phase, by upregulating the expression of the cyclin-dependent kinase inhibitor p21 and downregulating cyclin-dependent kinases CDK2 and CDK4. nih.gov This suggests that MAA acts as a histone deacetylase (HDAC) inhibitor, a class of compounds known to promote growth arrest and apoptosis in cancer cells. nih.gov

Another significant anticancer modality for various compounds is the disruption of microtubule dynamics. nih.govresearchgate.net Microtubules are essential for forming the mitotic spindle during cell division. Microtubule-targeting agents can either stabilize or destabilize microtubules, both of which inhibit their dynamic nature, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis. mdpi.com

Table 3: In Vitro Anticancer Effects of Methoxyacetic Acid (MAA) on Prostate Cancer Cells

| Cell Line | Observed Effect | Molecular Mechanism |

|---|---|---|

| LNCaP, C4-2B, PC-3, DU-145 | Apoptosis Induction | Downregulation of BIRC2 (cIAP1); Activation of Caspase-3 and Caspase-7. nih.gov |

| G1 Cell Cycle Arrest | Upregulation of p21; Downregulation of CDK2 and CDK4. nih.gov |

Elucidation of Molecular Targets and Ligand-Receptor Interactions (In Vitro)

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. In vitro techniques and in silico modeling are pivotal in this process. frontiersin.org For methoxyphenylacetic acids and related structures, several potential molecular targets can be inferred from their observed biological activities.

In the context of anticancer activity, histone deacetylases (HDACs) have been identified as a target for methoxyacetic acid. nih.gov The inhibition of HDACs alters gene expression, leading to effects like cell cycle arrest and apoptosis. nih.gov For compounds that interfere with mitosis, the protein tubulin is the direct molecular target. researchgate.net These agents bind to specific sites on α- or β-tubulin, disrupting microtubule polymerization or depolymerization. mdpi.com

In anti-inflammatory pathways, potential targets include key enzymes and transcription factors. Direct inhibition of enzymes like iNOS and COX-2 would reduce the production of nitric oxide and prostaglandins, respectively. mdpi.com Furthermore, compounds may interact with proteins within the NF-κB and MAPK signaling cascades, such as IKK (IκB kinase) or the MAPKs themselves (p38, JNK), preventing their activation and downstream effects. nih.gov

Molecular docking is a computational technique used to predict how a ligand (the compound) binds to the active site of a receptor (the target protein). nih.govrsc.org This in silico method helps visualize ligand-receptor interactions, estimate binding affinity, and understand the structural basis for the compound's biological activity, guiding further experimental validation. nih.govnih.gov

Table 4: Potential Molecular Targets for Methoxyphenylacetic Acid Derivatives based on In Vitro Activities

| Biological Activity | Potential Molecular Target | Role of Target |

|---|---|---|

| Anticancer | Histone Deacetylases (HDACs) | Enzymes that regulate gene expression; inhibition can induce cell cycle arrest and apoptosis. nih.gov |

| Tubulin | Protein subunit of microtubules; essential for mitotic spindle formation. nih.govresearchgate.net | |

| Anti-inflammatory | NF-κB | Transcription factor that controls the expression of pro-inflammatory genes. nih.gov |

| MAP Kinases (p38, JNK, ERK) | Signaling proteins that regulate cellular responses to inflammatory stimuli. mdpi.comnih.gov | |

| COX-2 / iNOS | Enzymes responsible for producing pro-inflammatory mediators (prostaglandins and nitric oxide). mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Substituent Effects on Chemical and Biological Profiles

A systematic investigation into the effects of substituents on the chemical and biological profiles of 2-Methoxy-2-(2-methoxyphenyl)acetic acid would involve the synthesis of a series of analogs. In these analogs, substituents on the 2-methoxyphenyl ring would be varied to include a range of electron-donating and electron-withdrawing groups at different positions (ortho, meta, and para relative to the acetic acid side chain).

For a comprehensive SAR and SPR study, the following data would need to be generated and analyzed, which is currently not available in the public domain:

Physicochemical Properties: A data table would be constructed to compare properties such as the acid dissociation constant (pKa), lipophilicity (logP), and solubility of the parent compound and its derivatives. These properties are crucial for understanding how the compound might behave in a biological system.

Biological Activity: The biological activity of each analog would be assessed in relevant assays. For example, if the parent compound showed potential as an antimicrobial agent, all analogs would be tested against a panel of microbes, and their minimum inhibitory concentrations (MIC) would be tabulated. This would allow for a quantitative comparison of their potency.

An example of a data table that would be necessary for this subsection is presented below. The data in this table is hypothetical and for illustrative purposes only, due to the lack of available research.

Hypothetical Data Table: Physicochemical Properties and Biological Activity of Substituted this compound Analogs

| Compound | Substituent (Position) | pKa | logP | Solubility (mg/L) | MIC (µg/mL) |

| 1 | H | 4.2 | 2.1 | 150 | 64 |

| 1a | 4-Cl | 3.9 | 2.8 | 80 | 32 |

| 1b | 4-OCH₃ | 4.5 | 1.9 | 180 | 128 |

| 1c | 4-NO₂ | 3.5 | 2.3 | 110 | 16 |

Stereochemical Influence on Reactivity and Biological Function

This compound possesses a chiral center at the alpha-carbon of the acetic acid moiety. Therefore, it exists as a pair of enantiomers, (R)- and (S)-2-Methoxy-2-(2-methoxyphenyl)acetic acid. A thorough investigation of the stereochemical influence would require the separation of these enantiomers and their individual evaluation.

Key research findings that are currently absent from the literature include:

Chiral Separation and Characterization: Details of the method used for separating the enantiomers (e.g., chiral chromatography) and their characterization (e.g., specific rotation) would be essential.

Stereospecific Biological Activity: Each enantiomer would need to be tested in biological assays to determine if there is a significant difference in their activity. It is common for one enantiomer to be significantly more active than the other.

Differential Reactivity: The chemical reactivity of the individual enantiomers could also differ, for instance, in their interactions with chiral reagents or catalysts.

A data table comparing the properties of the individual enantiomers would be a critical component of this subsection. The following is an illustrative example of such a table with hypothetical data.

Hypothetical Data Table: Comparison of (R)- and (S)-Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Specific Rotation [α]D | -120° | +120° | 0° |

| Receptor Binding Affinity (Ki, nM) | 50 | 800 | 425 |

| In vivo Efficacy (ED₅₀, mg/kg) | 10 | >100 | 45 |

Such data would provide clear evidence of the importance of stereochemistry for the biological function of this compound.

Rational Design Principles for Modulating Compound Properties and Activities

Based on the (currently unavailable) data from the systematic substituent and stereochemical studies, rational design principles could be formulated. This would involve using the established SAR and SPR to guide the design of new analogs with improved properties.

This section would typically include:

Pharmacophore Modeling: Identification of the key structural features essential for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Models: Development of mathematical models that correlate the structural properties of the compounds with their biological activity. These models can then be used to predict the activity of novel, untested compounds.

Bioisosteric Replacements: Proposing modifications to the lead compound, such as replacing certain functional groups with others that have similar physical or chemical properties, to enhance activity or improve pharmacokinetic properties.

Without the foundational SAR and SPR data, it is not possible to develop these rational design principles for this compound.

Concluding Perspectives and Future Research Trajectories

Current Gaps and Emerging Opportunities in Methoxyphenylacetic Acid Research

A comprehensive review of existing literature underscores a significant void in the understanding of 2-Methoxy-2-(2-methoxyphenyl)acetic acid. The primary research gap is the lack of fundamental characterization and synthesis data. Efficient and scalable synthetic routes are yet to be established, hindering the availability of the compound for further study.

Emerging opportunities lie in the systematic exploration of its fundamental chemical and physical properties. A thorough investigation into its spectroscopic, crystallographic, and thermodynamic characteristics is a crucial first step. Furthermore, computational modeling and theoretical studies could provide initial insights into its molecular geometry, electronic structure, and potential reactivity, guiding future experimental work.

Another significant gap is the complete absence of studies on its biological activity. The structural motifs present in this compound, including the methoxy (B1213986) and phenylacetic acid groups, are found in many biologically active molecules. This suggests a compelling opportunity to screen the compound for a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Potential for Advanced Materials and Biological Probes

The unique structural features of this compound suggest its potential as a building block for advanced materials. The presence of a carboxylic acid group allows for its incorporation into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.

Table 1: Potential Applications in Advanced Materials

| Potential Material Class | Rationale | Potential Properties |

| Polymers | The carboxylic acid moiety can be used for polymerization reactions, creating polyesters or polyamides with unique side-chain functionalities. | Tunable thermal properties, specific optical activity (if chiral), tailored solubility. |

| Metal-Organic Frameworks (MOFs) | The carboxylate can act as a linker to connect metal nodes, forming porous crystalline materials. | Gas storage, catalysis, chemical sensing. |

| Liquid Crystals | The rigid phenyl rings and flexible methoxy group could contribute to mesogenic behavior. | Display technologies, optical switching. |

Furthermore, the molecule holds promise as a scaffold for the development of novel biological probes . By attaching fluorescent tags or other reporter groups, derivatives of this compound could be designed to target specific enzymes, receptors, or other biomolecules. The methoxy groups can be strategically modified to tune the probe's solubility, cell permeability, and binding affinity.

Interdisciplinary Research Avenues

The exploration of this compound is inherently interdisciplinary, requiring expertise from organic chemistry, materials science, pharmacology, and computational chemistry.

Table 2: Interdisciplinary Research Opportunities

| Collaborating Disciplines | Research Focus | Potential Outcomes |

| Organic Chemistry & Materials Science | Development of synthetic methodologies and polymerization techniques. | Novel polymers and functional materials with tailored properties. |

| Medicinal Chemistry & Pharmacology | Synthesis of derivatives and screening for biological activity. | Identification of new therapeutic lead compounds. |

| Computational Chemistry & Experimental Chemistry | Prediction of properties and reaction mechanisms to guide laboratory work. | Accelerated discovery and optimization of synthetic routes and applications. |

| Biochemistry & Chemical Biology | Design and synthesis of labeled derivatives for use as biological probes. | New tools for studying biological processes and disease mechanisms. |

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Methoxy-2-(2-methoxyphenyl)acetic acid, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically begins with methoxyphenyl precursors. For example, esterification or alkylation reactions using reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) under acidic or basic conditions. Key steps include protecting the methoxy group and optimizing pH to prevent hydrolysis of the acetyl moiety. Reaction temperatures (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or ethanol) significantly impact yield .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry. For instance, methoxy protons resonate at δ 3.2–3.8 ppm, while aromatic protons appear between δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHO: 166.17 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., orthorhombic crystal system with space group Pbca) .

Q. What are the key considerations in designing experiments to study the compound's stability under various conditions?

- Methodological Answer : Stability studies should assess:

- pH Sensitivity : Hydrolysis of the acetyl group occurs under strong acidic/basic conditions (pH < 2 or > 10).

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>150°C).

- Light Exposure : UV-Vis spectroscopy monitors photodegradation, requiring storage in amber vials at 4°C .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation and hydrogen-bonding patterns in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Bond Lengths/Geometry : C–O bonds in the methoxy group (1.418–1.419 Å) and carboxyl group (1.364–1.371 Å) indicate resonance stabilization .

- Hydrogen Bonding : Carboxylic acid dimers form O–H···O interactions (2.65–2.70 Å), while C–H···O contacts stabilize crystal packing. These interactions are analyzed using graph-set notation (e.g., ) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., para- vs. ortho-methoxy groups) on bioactivity using in vitro assays (e.g., COX-2 inhibition for anti-inflammatory potential) .

- Meta-Analysis : Cross-reference pharmacological data from analogs (e.g., 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride) to identify trends in efficacy and toxicity .

Q. How can computational chemistry methods complement experimental data in predicting reactivity and interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites (e.g., carboxyl group reactivity).

- Molecular Dynamics (MD) : Simulates solvent interactions and diffusion coefficients in biological membranes.

- Docking Studies : Predict binding affinities to target proteins (e.g., enzymes in phenylalanine metabolism pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.